Home > Products > Screening Compounds P144201 > Etelcalcetide hydrochloride
Etelcalcetide hydrochloride - 1334237-71-6

Etelcalcetide hydrochloride

Catalog Number: EVT-267810
CAS Number: 1334237-71-6
Molecular Formula: C38H74ClN21O10S2
Molecular Weight: 1084.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Etelcalcetide hydrochloride is a novel, second-generation calcimimetic agent administered intravenously [ [] ]. It is classified as an allosteric activator of the calcium-sensing receptor (CaSR) [ [] ]. In scientific research, etelcalcetide hydrochloride serves as a valuable tool for studying the role of CaSR in various physiological processes and exploring potential therapeutic targets for diseases related to calcium homeostasis.

Future Directions
  • Investigating its long-term effects on clinical outcomes in comparison with conventional calcimimetics like cinacalcet [ [] ]. This research will be crucial to determine if the sustained effect on biochemical markers translates into tangible clinical benefits.
  • Exploring its potential for treating ectopic calcification in other organs besides the lungs, as observed in the reported case of a peritoneal dialysis patient [ [] ].
  • Conducting further studies to assess its long-term efficacy and safety profile in various patient populations [ [] ].
Overview

Etelcalcetide hydrochloride is a synthetic calcimimetic agent primarily used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease undergoing hemodialysis. Approved in February 2017 under the trade name Parsabiv, this compound functions by activating the calcium-sensing receptor, which leads to a reduction in parathyroid hormone levels and subsequently lowers serum calcium levels.

Source and Classification

Etelcalcetide hydrochloride belongs to the class of organic compounds known as oligopeptides, which are composed of short chains of amino acids. Its chemical classification includes:

  • Type: Small molecule
  • Drug Category: Calcimimetics
  • Chemical Formula: C38H74ClN21O10S2C_{38}H_{74}ClN_{21}O_{10}S_{2}
  • CAS Number: 1334237-71-6
Synthesis Analysis

The synthesis of etelcalcetide hydrochloride involves several steps that ensure high purity and yield. The process typically includes:

  1. Global De-protection: A protected linear peptide is deprotected to form an intermediate compound.
  2. Reaction with Methoxycarbonylsulfenyl Chloride: This step forms a crude compound that undergoes purification.
  3. Purification via High-Performance Liquid Chromatography (HPLC): The crude product is purified using HPLC, followed by salt exchange to yield etelcalcetide hydrochloride.

The synthesis emphasizes simplicity and cost-effectiveness while ensuring high purity, which is crucial for pharmaceutical applications .

Molecular Structure Analysis

Etelcalcetide hydrochloride has a complex molecular structure characterized by multiple functional groups and disulfide linkages. Key details include:

  • Molecular Weight: Average 1084.72 g/mol
  • IUPAC Name: (2R)-2-amino-3-{[(2S)-2-{[(1R)-1-{[(1R)-4-carbamimidamido-1-{...}]}]}]}
  • Structural Features: The molecule contains multiple amine groups, disulfide bonds, and acetamido functionalities.

The three-dimensional structure can be represented using various chemical drawing software, and its detailed structural data can be accessed through databases like DrugBank .

Chemical Reactions Analysis

Etelcalcetide hydrochloride participates in several chemical reactions, primarily involving reversible disulfide exchange with endogenous thiols in the bloodstream. This biotransformation predominantly leads to the formation of conjugates with serum albumin, which enhances its pharmacokinetic profile. Notably, etelcalcetide is not metabolized by cytochrome P450 enzymes, distinguishing it from many other pharmaceuticals .

Mechanism of Action

The mechanism of action of etelcalcetide hydrochloride involves:

  1. Activation of Calcium-Sensing Receptors: By binding to these receptors on parathyroid cells, etelcalcetide mimics the action of calcium.
  2. Reduction of Parathyroid Hormone Secretion: This leads to decreased secretion of parathyroid hormone, which is crucial for managing hyperparathyroidism.
  3. Lowering Serum Calcium Levels: As a result, serum calcium levels decrease, providing therapeutic benefits in patients with chronic kidney disease.

This mechanism significantly impacts the management of secondary hyperparathyroidism .

Physical and Chemical Properties Analysis

The physical and chemical properties of etelcalcetide hydrochloride are critical for its formulation and stability:

Applications

Etelcalcetide hydrochloride is primarily utilized in clinical settings for:

  • Treatment of Secondary Hyperparathyroidism: Specifically in patients with chronic kidney disease undergoing hemodialysis.
  • Research Applications: Investigations into calcium-sensing mechanisms and potential new therapeutic uses in related disorders.

Its role as a calcimimetic agent has made it a significant addition to the therapeutic arsenal for managing complications associated with chronic kidney disease .

Discovery and Development of Etelcalcetide Hydrochloride

Rational Drug Design and Target Identification

Etelcalcetide hydrochloride emerged from targeted research addressing limitations of first-generation calcimimetics. The calcium-sensing receptor (CaSR), a Class C G protein-coupled receptor expressed predominantly in parathyroid chief cells, was identified as the critical therapeutic target for modulating parathyroid hormone (PTH) secretion in secondary hyperparathyroidism (SHPT) [1] [5]. Early small-molecule CaSR agonists like cinacalcet demonstrated clinical efficacy but faced challenges including cytochrome P450-mediated drug interactions, variable oral bioavailability, and gastrointestinal side effects [2] [5]. This prompted the pursuit of novel agents with improved pharmacokinetic profiles.

Rational drug design focused on developing peptides capable of binding CaSR's extracellular Venus Flytrap (VFT) domain. Key structural insights revealed that CaSR activation required stabilization of the receptor's active conformation through allosteric modulation [2] [8]. Computational modeling identified cysteine residues (particularly Cys482) in the extracellular domain as critical anchoring points for covalent modulation [2] [9]. This knowledge directly informed the design of etelcalcetide as a disulfide-containing peptide optimized for targeted covalent binding.

Structural Optimization of Calcimimetic Peptides

Etelcalcetide's chemical architecture (C₃₈H₇₃N₂₁O₁₀S₂·HCl) represents a breakthrough in peptide-based calcimimetics. Its design incorporated three key innovations:

  • D-Amino Acid Backbone: Composed of seven D-amino acids, rendering it resistant to proteolytic degradation and prolonging its plasma half-life [2] [7].
  • Disulfide Bridge: Features an N-terminal L-cysteine linked to D-cysteine via a reversible disulfide bond, enabling covalent attachment to CaSR's Cys482 residue [5] [9].
  • Polybasic Structure: Incorporates multiple cationic residues (arginine clusters) that enhance binding affinity through electrostatic interactions with CaSR's acidic binding pockets [2] [8].

Table 1: Structural Optimization Features of Etelcalcetide Hydrochloride

Structural FeatureChemical RationaleFunctional Outcome
D-amino acid configurationResistance to endogenous peptidasesExtended plasma half-life; metabolic stability
Disulfide bridge (Cys-Cys)Reversible covalent binding to CaSR Cys482Sustained receptor activation; target specificity
Polyarginine motifsElectrostatic interaction with CaSR's acidic binding domainsEnhanced binding affinity and allosteric modulation
Acetylated N-terminusBlocking of charge-dependent non-specific bindingReduced off-target interactions

Biotransformation studies using [¹⁴C]etelcalcetide confirmed that the primary mechanism of action involves disulfide exchange with endogenous thiols. The peptide forms long-lived conjugates with serum albumin (termed Serum Albumin Peptide Conjugates, SAPC), which serve as reservoirs maintaining active drug concentrations between hemodialysis sessions [9]. This unique biotransformation pathway enables intermittent dosing aligned with hemodialysis schedules.

Preclinical Models for Secondary Hyperparathyroidism (SHPT) Validation

Etelcalcetide's efficacy was rigorously evaluated in established rodent models of SHPT:

Adenine-Induced Chronic Kidney Disease Model: Rats fed a 0.75% adenine diet developed profound uremia, hyperphosphatemia, and parathyroid hyperplasia within 4 weeks. Subcutaneous etelcalcetide administration (0.3 mg/kg/day) significantly suppressed plasma PTH levels by 85% compared to vehicle-treated controls (p<0.001) [6]. Histopathological analysis demonstrated:

  • 72% reduction in parathyroid gland weight
  • Normalization of chief cell proliferation (Ki-67 index)
  • Prevention of bone turnover abnormalities and ectopic calcification [1] [6]

5/6 Nephrectomy Model: In surgically-induced renal insufficiency models, etelcalcetide administered thrice weekly:

  • Reduced serum FGF23 by 72% (vs 12% increase in placebo) [2] [6]
  • Decreased aortic calcium content by 89% compared to untreated uremic controls [6]
  • Prevented vascular calcification progression equivalent to non-uremic animals [6]

Table 2: Preclinical Efficacy in SHPT Rodent Models

ParameterAdenine Model Results5/6 Nephrectomy ResultsSignificance vs Control
PTH Reduction85% decrease79% decreasep<0.001
Parathyroid Gland Weight72% reduction68% reductionp<0.01
FGF23 Reduction70% decrease72% decreasep<0.001
Vascular CalcificationAortic calcium normalized89% reduction in calciumEquivalent to non-uremic controls

Pharmacological Characterization in Chronic Kidney Disease (CKD) Models

Population pharmacokinetic/pharmacodynamic (PK/PD) modeling using data from five phase I-III clinical trials elucidated etelcalcetide's unique disposition in CKD:

Pharmacokinetics:

  • Clearance: Primarily hemodialysis-dependent (60% of dose recovered in dialysate) [3] [9]
  • Volume of Distribution (Vc): 49.9 L, consistent with extensive tissue distribution [3]
  • Half-life: 18 hours in healthy subjects vs >7 days in hemodialysis patients due to impaired renal clearance [2] [3]

Pharmacodynamics: A semi-mechanistic model characterized the cooperative relationship between etelcalcetide, PTH, and calcium:

  • Etelcalcetide increased CaSR sensitivity to extracellular calcium (EC₅₀ reduced 3.2-fold) [3]
  • PTH turnover half-life: 0.36 hours
  • Calcium turnover half-life: 23 hours [3]

Table 3: Pharmacokinetic/Pharmacodynamic Parameters in CKD Models

ParameterValueBiological Significance
Clearance (HD patients)0.472 L/hPrimarily determined by hemodialysis efficiency
Central Volume (Vc)49.9 LExtensive tissue distribution beyond plasma compartment
PTH Turnover Half-life0.36 hRapid response to CaSR activation
Calcium Turnover Half-life23 hSlow homeostatic adjustment to PTH changes
Dialysis Recovery60% of doseEnables post-dialysis administration scheduling

Etelcalcetide demonstrated superior biochemical control versus active comparators in CKD models. In head-to-head studies with paricalcitol:

  • Produced equivalent PTH suppression (75-80% reduction) [6]
  • Achieved significantly lower serum FGF23 levels (p<0.01) [2] [6]
  • Reduced aortic calcium content by 89% vs aggravation in paricalcitol-treated animals [6]

Mechanistically, etelcalcetide restored CaSR and vitamin D receptor (VDR) expression in parathyroid glands of uremic rats, enabling physiological regulation of PTH synthesis and secretion [1] [2]. This contrasted with vitamin D analogs that downregulate VDR expression during long-term therapy.

Table 4: Key Chemical Identifiers for Etelcalcetide Hydrochloride

IdentifierValue
IUPAC Name(6R,9R,12R,15R,18R,21R,24S,29R)-24-Acetamido-1,29-diamino-12,15,18-tris(3-carbamimidamidopropyl)-6-carbamoyl-1-imino-9,21-dimethyl-8,11,14,17,20,23-hexaoxo-26,27-dithia-2,7,10,13,16,19,22-heptaazatriacontan-30-oic acid hydrochloride
CAS Registry1334237-71-6
Molecular FormulaC₃₈H₇₃N₂₁O₁₀S₂·HCl
Molecular Weight1048.26 g/mol (free base)
SynonymsVelcalcetide HCl; AMG 416 HCl; KAI-4169 HCl

Properties

CAS Number

1334237-71-6

Product Name

Etelcalcetide hydrochloride

IUPAC Name

(2R)-3-[[(2S)-2-acetamido-3-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]-2-aminopropanoic acid;hydrochloride

Molecular Formula

C38H74ClN21O10S2

Molecular Weight

1084.7 g/mol

InChI

InChI=1S/C38H73N21O10S2.ClH/c1-18(28(62)56-22(27(40)61)8-4-12-49-35(41)42)53-30(64)23(9-5-13-50-36(43)44)58-32(66)25(11-7-15-52-38(47)48)59-31(65)24(10-6-14-51-37(45)46)57-29(63)19(2)54-33(67)26(55-20(3)60)17-71-70-16-21(39)34(68)69;/h18-19,21-26H,4-17,39H2,1-3H3,(H2,40,61)(H,53,64)(H,54,67)(H,55,60)(H,56,62)(H,57,63)(H,58,66)(H,59,65)(H,68,69)(H4,41,42,49)(H4,43,44,50)(H4,45,46,51)(H4,47,48,52);1H/t18-,19-,21+,22-,23-,24-,25-,26-;/m1./s1

InChI Key

KHQMSZGKHGQUHG-WZDHWKSBSA-N

SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CSSCC(C(=O)O)N)NC(=O)C.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

AMG-416, AMG416, AMG 416, KAI-4169, KAI 4169, KAI4169, ONO5163, ONO-5163, ONO 5163, Etelcalcetide, Velcalcetide, Telcalcetide. Ac-D-Cys-D-Ala-D-Arg-D-Arg-D-Arg-D-Ala-D-Arg-NH2.Etelcalcetide HCl.

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CSSCC(C(=O)O)N)NC(=O)C.Cl

Isomeric SMILES

C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](C)NC(=O)[C@@H](CSSC[C@@H](C(=O)O)N)NC(=O)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.